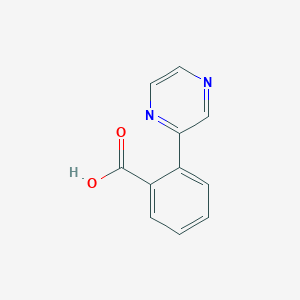
5-iodo-4-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-4-nitro-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of an iodine atom at the 5-position and a nitro group at the 4-position on the imidazole ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-1H-imidazole typically involves the iodination and nitration of imidazole derivatives. One common method includes the reaction of imidazole with iodine in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction yields 4,5-diiodoimidazole, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-iodo-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of 5-substituted-4-nitroimidazoles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, sodium hydroxide, and secondary amines are commonly used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: Products include 5-hydroxy-4-nitroimidazole and 5-alkoxy-4-nitroimidazole.
Reduction Reactions: The major product is 5-iodo-4-aminoimidazole.
科学的研究の応用
Chemistry: 5-iodo-4-nitro-1H-imidazole is used as a building block in organic synthesis.
Biology and Medicine: It may serve as a precursor for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of specialty chemicals .
作用機序
The mechanism of action of 5-iodo-4-nitro-1H-imidazole is not fully understood, but it is believed to involve interactions with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage DNA, leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known to exert antimicrobial and antitumor effects through the generation of toxic free radicals .
類似化合物との比較
4-nitroimidazole: Lacks the iodine atom at the 5-position, resulting in different reactivity and biological activity.
5-bromo-4-nitroimidazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
5-chloro-4-nitroimidazole: Another halogenated derivative with distinct chemical behavior due to the presence of chlorine.
Uniqueness: 5-iodo-4-nitro-1H-imidazole is unique due to the presence of both iodine and nitro groups, which impart specific reactivity and potential biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the nitro group contributes to its potential as a bioactive molecule .
特性
CAS番号 |
76529-48-1 |
|---|---|
分子式 |
C3H2IN3O2 |
分子量 |
238.97 g/mol |
IUPAC名 |
4-iodo-5-nitro-1H-imidazole |
InChI |
InChI=1S/C3H2IN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) |
InChIキー |
CHZYQLYIYFQCKZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


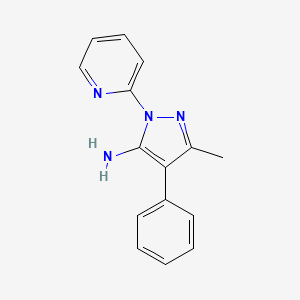
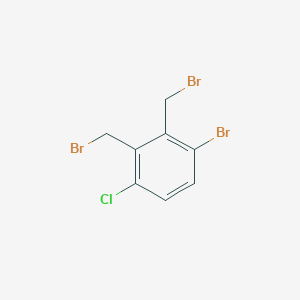
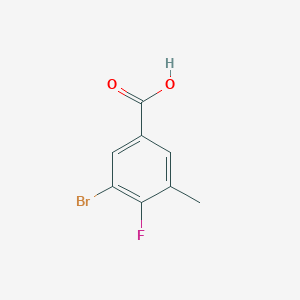
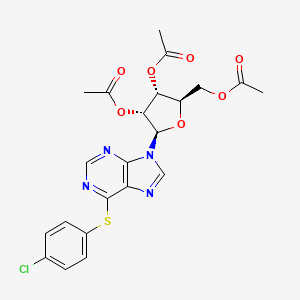
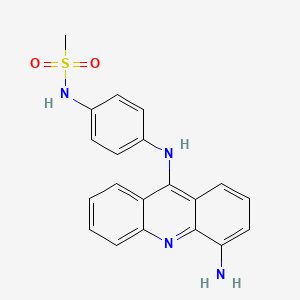


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
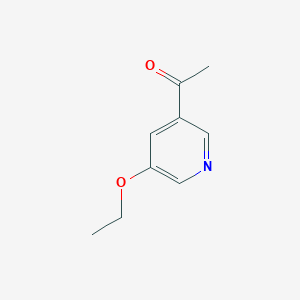
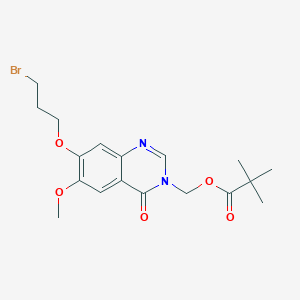
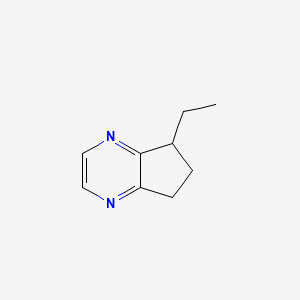
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

